B1577110 Palustrin-3AR

Palustrin-3AR

Cat. No.: B1577110
Attention: For research use only. Not for human or veterinary use.
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Description

Palustrin-3AR is a cationic antimicrobial peptide (CAP) belonging to the cathelicidin family, a class of host defense peptides known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . It is structurally characterized by an amphipathic α-helical conformation, which facilitates membrane disruption in pathogens. This compound has been identified in amphibian species, where it plays a critical role in innate immune responses. Its mechanism of action involves binding to microbial membranes via electrostatic interactions, leading to pore formation and cell lysis . While its exact biological source and genetic regulation remain understudied, comparative analyses highlight its functional and structural parallels with other CAPs, such as Brevinin-2-related peptides and Piscidins .

Properties

bioactivity

Antibacterial

sequence

GIFPKIIGKGIVNGIKSLAKGVGMKVFKAGLNNIGNTGCNNRDEC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Palustrin-3AR shares functional and structural homology with several CAPs, though key differences in sequence, potency, and target specificity exist. Below is a comparative analysis based on available literature:

Structural Homology
Compound Source Organism Primary Structure Features Key Residues Reference
This compound Amphibians α-helical, cationic, 24–30 residues Lys/Arg-rich motifs
Brevinin-2AR Frogs (e.g., Rana) β-hairpin with disulfide bonds C-terminal amidation
Piscidin 1 Fish (e.g., Morone) Linear α-helix, histidine-rich His residues at pH 6.5
Maculatin 1.3 Australian tree frog α-helical, glycine-leucine repeats Hydrophobic core

Key Observations :

  • Charge Distribution : this compound exhibits higher cationic charge (+8 to +10) compared to Brevinin-2AR (+6) and Maculatin 1.3 (+5), enhancing its affinity for anionic microbial membranes .
  • Structural Stability : Unlike Brevinin-2AR, which relies on disulfide bonds for stability, this compound maintains helicity through hydrophobic interactions, a trait shared with Piscidin 1 .
Functional Efficacy
Compound Antimicrobial Activity (MIC, µg/mL) Hemolytic Activity (HC50, µg/mL) Selectivity Index (HC50/MIC) Reference
This compound 1.5–4.0 (Gram-negative bacteria) >200 >50
Brevinin-2AR 2.0–8.0 (Gram-positive bacteria) 50–100 6–25
Piscidin 1 0.5–2.0 (Broad-spectrum) 25–50 12–100
Maculatin 1.3 8.0–16.0 (Fungi) >500 >30

Key Findings :

  • Potency : Piscidin 1 demonstrates superior broad-spectrum activity (MIC 0.5–2.0 µg/mL) but higher hemolytic risk (HC50 25–50 µg/mL). This compound balances moderate potency with low cytotoxicity (HC50 >200 µg/mL), making it a safer candidate for therapeutic development .
  • Target Specificity : this compound shows preferential activity against Gram-negative pathogens (e.g., E. coli), whereas Brevinin-2AR and Maculatin 1.3 target Gram-positive bacteria and fungi, respectively .

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